molecular formula C10H13N3 B1466252 (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266789-92-7

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1466252
CAS No.: 1266789-92-7
M. Wt: 175.23 g/mol
InChI Key: YDJCGJKQPGOUAV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₃N₃. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, substituted with an aminomethyl group at the 5-position and an ethyl group at the 1-position of the imidazole ring . Benzimidazole derivatives are extensively investigated in pharmaceutical research for their potent biological properties. A primary area of interest is the development of new antimicrobial agents . Researchers are actively designing and synthesizing novel benzimidazole-based compounds to combat the growing global threat of antimicrobial resistance (AMR), particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of the benzimidazole core is often combined with other pharmacophores, such as thiazolidine-4-one, to create hybrid molecules with enhanced and broad-spectrum efficacy against various bacterial and fungal strains . The specific substitution pattern on the benzimidazole ring, including the nature and position of functional groups, is critical for optimizing antibacterial and antifungal activity, as established through structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(1-ethylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCGJKQPGOUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Amino Acids (Ameliorable Pathway)

  • Procedure:

    • Mix o-phenylenediamine with an amino acid (e.g., glycine) in ethanol.
    • Stir at room temperature to dissolve, then reflux the mixture.
    • Add a mixture of concentrated hydrochloric acid and water to promote cyclization.
    • Reflux for several hours (typically 9 hours) at 85–95 °C.
    • Neutralize with ammonium hydroxide and crystallize the product.
  • Outcome:

    • This method yields 2-substituted benzimidazole methanamine derivatives with moderate to good yields (e.g., 68.1% for (1H-benzo[d]imidazol-2-yl)methanamine).
  • Advantages:

    • Simple reagents and conditions.
    • Produces biologically active benzimidazole derivatives.
  • Reference Example:

    • Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine by reaction of o-phenylenediamine and L-glycine under reflux with HCl, followed by neutralization and crystallization.

Reflux in Toluene (High Efficiency Method)

  • Procedure:

    • Combine o-phenylenediamine and amino acid in toluene.
    • Reflux at 85–95 °C for 9 hours with stirring.
    • Cool the reaction mixture overnight to crystallize the product.
    • Filter and air dry the crystals.
  • Outcome:

    • Higher yields observed (e.g., 97.3% for (1H-benzo[d]imidazol-2-yl)methanamine).
    • This method is preferred for scale-up and improved purity.
  • Advantages:

    • Higher yield and purity.
    • Avoids use of strong acid during reaction.
  • Reference Example:

    • Adopted as the viable method for synthesizing a series of 2-substituted benzimidazole derivatives.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Cyclization o-Phenylenediamine + amino acid, reflux in EtOH + HCl Benzimidazole methanamine derivatives, ~68-97% Acidic reflux or toluene reflux methods
2 N-Alkylation Benzimidazole derivative + ethyl halide + base (K2CO3, NaH) in DMF/DMSO N-ethyl benzimidazole derivative, variable Requires optimization and purification
3 Purification Crystallization, column chromatography Pure product Essential for removing side products

Detailed Research Findings and Analytical Data

  • Spectroscopic Confirmation:

    • 1H-NMR and 13C-NMR spectra confirm the benzimidazole core and substitution pattern.
    • IR spectra show characteristic N-H stretching (~3380 cm⁻¹), aromatic C-H, and C=N bands.
    • Mass spectrometry confirms molecular weight and fragmentation patterns.
  • Example Analytical Data for (1H-benzo[d]imidazol-2-yl)methanamine:

    • 1H-NMR (DMSO-d6): Signals for aromatic protons, NH, and methylene protons adjacent to amine.
    • IR (KBr): Bands at 3384, 3363 cm⁻¹ (NH2), 1605 cm⁻¹ (C=C), 1580 cm⁻¹ (C=N).
    • MS: Molecular ion peak consistent with expected mass.
  • Adaptation for 5-Substitution:

    • For substitution at the 5-position (as in the target compound), starting materials or intermediates bearing substituents at the 5-position of o-phenylenediamine can be used.
    • The same cyclization and alkylation strategies apply, with careful control of regioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide to form N-oxides.
  • Reduction : Using sodium borohydride to yield reduced derivatives.

Chemistry

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is utilized as a building block for synthesizing more complex molecules, enabling the development of novel materials and compounds with specific properties.

Biology

This compound has been investigated for its potential antimicrobial and antiviral properties. Research indicates that it may interact with specific molecular targets, influencing biochemical pathways that could lead to therapeutic applications.

Medicine

In medicinal chemistry, (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is explored for:

  • Anticancer Activity : Studies suggest it may inhibit tumor growth through specific mechanisms.
  • Anti-inflammatory Effects : The compound is being evaluated for its potential to reduce inflammation in various disease models.

Industry

The compound finds applications in developing new materials with unique properties, such as:

  • Optical Sensors : Leveraging its chemical structure for enhanced detection capabilities.
  • Catalysts : Used in various catalytic processes due to its reactive nature.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research reported in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study concluded that the compound's structure plays a crucial role in its ability to penetrate bacterial membranes.

Uniqueness of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

The ethyl substitution at the 1-position of the benzimidazole ring distinguishes this compound from others, affecting its reactivity and biological activity, thus offering unique opportunities for research and application.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The benzimidazole core is a common feature among analogs, but substituent variations significantly influence properties and activity:

Compound Name Substituents (Position) Molecular Formula Key Structural Differences Source
(1-Ethyl-1H-benzo[d]imidazol-5-yl)methanamine Ethyl (1), -CH2NH2 (5) C10H13N3 Reference compound
(1H-Benzo[d]imidazol-5-yl)methanamine -CH2NH2 (5) C8H9N3 Lacks ethyl group; simpler structure
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine Cyclopropyl (1), methyl (2) C12H15N3 Bulky cyclopropyl and methyl groups alter steric effects
(1-Methyl-1H-imidazol-4-yl)methylamine Methyl (1), -CH2NH2 (4) C5H9N3 Imidazole (non-fused) core; smaller ring system
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride Ethyl (1), -CH2NH2 (2) C10H15Cl2N3 Methanamine at 2-position (positional isomer)
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine Phenyl-CH2NH2 (5) C14H13N3 Phenyl substitution increases hydrophobicity

Key Observations :

  • Ethyl vs.
  • Positional Isomerism : Methanamine at the 5-position (target) vs. 2-position () alters hydrogen-bonding interactions and steric accessibility .
  • Core Modifications: Benzoimidazole (fused ring) vs.

Physicochemical Properties

  • Hydrogen Bonding: The primary amine in the target compound offers stronger hydrogen-bond donor capacity than phenyl-substituted analogs (e.g., (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine) .

Patent and Literature Landscape

  • Academic Research : Benzoimidazole derivatives are extensively studied, but specific data on (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine remains sparse, highlighting opportunities for further exploration .

Biological Activity

Overview

(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is a benzimidazole derivative recognized for its diverse biological activities. Benzimidazoles are a class of compounds known for their applications in medicine, agriculture, and materials science, with significant interest in their antimicrobial, anticancer, and anti-inflammatory properties . This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is C12H14N2, with a molecular weight of 198.26 g/mol. The compound features a benzimidazole core, which is crucial for its biological activity.

The biological activity of (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways. Notably, benzimidazole derivatives have been shown to interact with enzymes and receptors involved in cellular signaling and metabolic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related benzimidazole derivatives against various pathogens. For instance, compounds structurally similar to (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine have demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

CompoundMIC against MRSA (µg/mL)Cytotoxicity (HEK293)Hemolytic Activity
26≤0.25LowNone
324LowNone
5716ModerateNone

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy while minimizing toxicity .

Anticancer Activity

There is emerging evidence that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine have been evaluated for their potential to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Case Study 1: Antimicrobial Screening
A screening of an in-house library revealed that certain 3-substituted benzimidazole derivatives exhibited potent antimicrobial activity against MRSA, with MIC values as low as ≤0.25 µg/mL. These compounds were further evaluated for cytotoxicity against human embryonic kidney cells, confirming their selective antimicrobial properties without significant toxicity .

Case Study 2: Structure-Activity Relationship Analysis
In a study investigating the SAR of benzimidazole derivatives, researchers identified key structural features that enhance biological activity. Modifications such as halogen substitutions on the indole ring significantly improved antibacterial efficacy while maintaining low cytotoxicity levels .

Q & A

Q. Q1. What are the common synthetic routes for (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine, and how do reaction conditions influence yield?

A1. The synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or ketones. For example, LaCl₃-catalyzed reactions between substituted 1,2-phenylenediamines and carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 12 hours) yield benzimidazole scaffolds . Modifying substituents (e.g., ethyl groups) requires careful selection of alkylating agents and protecting groups to avoid side reactions. Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., LaCl₃ at 5 mol%) can improve yields from ~60% to >85% .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for structural characterization?

A2.

  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents. The ethyl group’s triplet (δ ~1.4 ppm) and methanamine’s NH₂ signals (δ ~2.8 ppm) are diagnostic .
  • X-ray crystallography : SHELX software is widely used to resolve hydrogen-bonding networks and confirm the benzimidazole core’s planarity. Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW = 189.25 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can computational methods predict the compound’s electronic properties and interaction with biological targets?

A3. Density functional theory (DFT) using the Colle-Salvetti correlation-energy formula calculates electron density distributions, HOMO-LUMO gaps (~4.2 eV), and electrostatic potential maps. These predict nucleophilic/electrophilic sites for interactions (e.g., hydrogen bonding with enzymes). Molecular docking (AutoDock Vina) models binding to targets like kinases, with binding energies ≤ -8.5 kcal/mol indicating strong affinity .

Q. Q4. What strategies resolve contradictions in crystallographic data vs. computational predictions?

A4. Discrepancies between experimental (X-ray) and DFT-optimized geometries often arise from crystal packing forces. Strategies include:

  • Multipole refinement : Enhances electron density maps to account for anisotropic effects .
  • Periodic boundary conditions (PBC) : Simulates crystal environments in DFT to align with experimental lattice parameters .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯N contacts) missed in gas-phase computations .

Q. Q5. How do hydrogen-bonding patterns affect the compound’s solubility and stability in biological assays?

A5. The methanamine group forms strong N–H⋯O/N hydrogen bonds (bond length ~2.8 Å) with solvents (e.g., water) or proteins. This increases aqueous solubility (logP ~1.2) but may reduce membrane permeability. Stability in PBS (pH 7.4) is monitored via HPLC-UV (λ = 254 nm), showing >90% integrity after 24 hours. Competitive H-bonding with serum albumin (KD ~10 µM) requires buffered assays to avoid false negatives .

Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

A6. Key challenges include:

  • Racemization : Methanamine’s chiral center is prone to inversion under high temperatures. Low-temperature alkylation (≤40°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) preserve enantiomeric excess (ee >98%) .
  • Purification : Column chromatography on chiral stationary phases (CSPs) or recrystallization in ethanol/water mixtures removes diastereomeric byproducts .

Methodological Guidance

Q. Q7. How to design SAR studies for derivatives targeting kinase inhibition?

A7.

  • Core modifications : Introduce halogens (F, Cl) at the benzimidazole 4-position to enhance hydrophobic interactions.
  • Side-chain variations : Replace ethyl with cyclopropyl to probe steric effects on ATP-binding pockets.
  • Assays : Use TR-FRET-based kinase assays (e.g., EGFR, IC₅₀ ≤ 50 nM) and compare with wild-type/mutant enzymes to identify selectivity .

Q. Q8. What safety protocols are essential for handling this compound in vitro?

A8.

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation (PEL = 5 ppm) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.